molecular formula C18H29N3O4S B10860205 N'-Methylamisulpride CAS No. 2227154-23-4

N'-Methylamisulpride

Cat. No.: B10860205
CAS No.: 2227154-23-4
M. Wt: 383.5 g/mol
InChI Key: NXKXZXNNWRYXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LB-102 is a novel compound developed by LB Pharmaceuticals as an N-methylated analogue of amisulpride. Amisulpride is a well-known antipsychotic drug used primarily in Europe for the treatment of schizophrenia and other psychiatric disorders. LB-102 was designed to improve the blood-brain barrier permeability of highly polar benzamides like amisulpride, thereby enhancing its efficacy and reducing peripheral side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

LB-102 is synthesized through the N-methylation of amisulpride. The process involves the reaction of amisulpride with a methylating agent under controlled conditions to introduce the N-methyl group. The reaction is typically carried out in the presence of a base to facilitate the methylation process .

Industrial Production Methods

The industrial production of LB-102 follows a similar synthetic route as described above but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and consistent production of the compound. Quality control measures are implemented at various stages of the production process to ensure the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions

LB-102 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of LB-102 may yield N-oxide derivatives, while reduction may produce N-methylated secondary amines .

Scientific Research Applications

LB-102 has several scientific research applications, including:

Mechanism of Action

LB-102 exerts its effects by selectively binding to dopamine D2 and D3 receptors, as well as serotonin 5-HT7 receptors. The compound’s N-methylation enhances its ability to cross the blood-brain barrier, allowing it to effectively target these receptors in the central nervous system. By antagonizing these receptors, LB-102 helps to alleviate the symptoms of schizophrenia and other psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of LB-102

LB-102 is unique in that it combines the beneficial properties of amisulpride with enhanced blood-brain barrier permeability. This results in improved efficacy and reduced peripheral side effects. Additionally, LB-102’s ability to engage both dopamine and serotonin receptors contributes to its polypharmacology, making it a promising candidate for the treatment of schizophrenia and other psychiatric disorders .

Properties

CAS No.

2227154-23-4

Molecular Formula

C18H29N3O4S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-4-(methylamino)benzamide

InChI

InChI=1S/C18H29N3O4S/c1-5-21-9-7-8-13(21)12-20-18(22)14-10-17(26(23,24)6-2)15(19-3)11-16(14)25-4/h10-11,13,19H,5-9,12H2,1-4H3,(H,20,22)

InChI Key

NXKXZXNNWRYXRE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)NC)S(=O)(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.